![molecular formula C20H17ClFN5O B2681693 2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile CAS No. 303986-45-0](/img/structure/B2681693.png)
2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]-4-(dimethylamino)nicotinonitrile is a useful research compound. Its molecular formula is C20H17ClFN5O and its molecular weight is 397.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Molecular Probe Development for Alzheimer's Disease
One significant application of this compound involves its derivation and use in the diagnosis of Alzheimer's Disease. A study by Škofic et al. (2005) describes the synthesis of derivatives from a molecular probe, which is applied in positron emission tomography for Alzheimer's disease diagnosis. This process involves the elaboration of the ethylidenemalononitrile side-chain into a substituted pyridine ring, proving vital in the development of diagnostic tools for neurodegenerative diseases (Škofic et al., 2005).
Antimicrobial and Cytotoxic Activities
The compound's derivatives also demonstrate significant antimicrobial and cytotoxic activities. ÖztÜrk et al. (2019) synthesized N,N-spiro bridged cyclotriphosphazene derivatives with (4-fluorobenzyl) pendant arms. These compounds exhibited growth inhibitory effects on certain bacteria and showed high anticancer and apoptotic activities. The derivatives' structural and stereogenic properties, along with their interactions with DNA, are also of interest in the field of medicinal chemistry (ÖztÜrk et al., 2019).
Fluoroionophore Development for Metal Cation Detection
In research by Hong et al. (2012), derivatives of the compound were used to develop fluoroionophores for detecting metal cations. These fluoroionophores showed specific chelation with Zn+2 in various solutions, demonstrating their potential as sensitive and selective sensors for metal ions in environmental and biological samples (Hong et al., 2012).
Synthesis of Pyrroles and Pyrrolines
Berrée et al. (1992) explored the compound's derivatives in the synthesis of pyrroles and pyrrolines through 1,3-dipolar cycloadditions. This study highlights the compound's utility in organic synthesis, particularly in the generation of heterocyclic compounds, which are important in pharmaceuticals and agrochemicals (Berrée et al., 1992).
Development of Fluorophores and Organic Photo Emitting Diodes
A study by Asiri et al. (2015) involved the synthesis of a new fluorophore, which exhibited strong green emission and was significant for the application in organic photo-emitting diodes. The compound's derivatives demonstrated a change in dipole moment upon excitation, making them useful in the development of fluorescent materials and sensors (Asiri et al., 2015).
Localization of Neurofibrillary Tangles in Alzheimer's Disease
Shoghi-Jadid et al. (2002) used a derivative of this compound to identify neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's disease patients. This research demonstrates the compound's utility in neuroimaging and its potential for improving the diagnostic process for neurodegenerative diseases (Shoghi-Jadid et al., 2002).
特性
IUPAC Name |
2-[2-[(E)-(2-chloro-4-fluorophenyl)methoxyiminomethyl]pyrrol-1-yl]-4-(dimethylamino)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O/c1-26(2)19-7-8-24-20(17(19)11-23)27-9-3-4-16(27)12-25-28-13-14-5-6-15(22)10-18(14)21/h3-10,12H,13H2,1-2H3/b25-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAPHNKQEZNOVDR-BRJLIKDPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2C=NOCC3=C(C=C(C=C3)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C(=NC=C1)N2C=CC=C2/C=N/OCC3=C(C=C(C=C3)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,4-dimethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2681610.png)
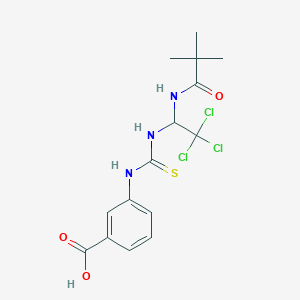
![[4-[(E)-2-cyano-3-(4-fluoroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B2681613.png)

![9-(4-methoxyphenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

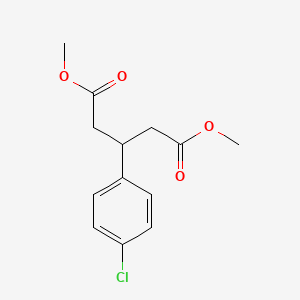
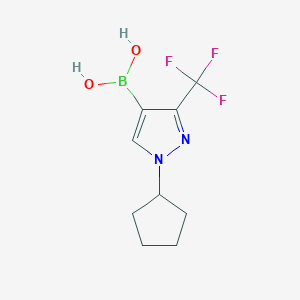
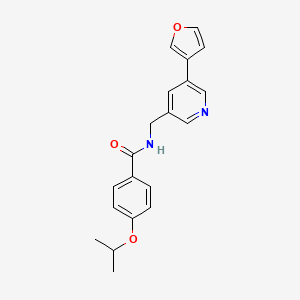
![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2681629.png)
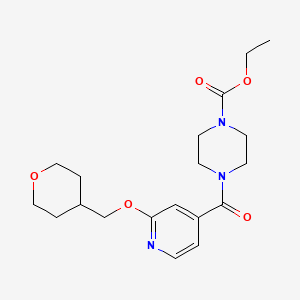
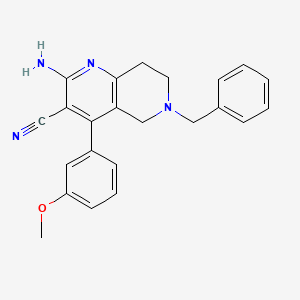
![3-Chloro-2-[3-(1-methylsulfonylpyrazol-3-yl)phenoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2681632.png)
![N-methyl-2-phenyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2681633.png)